molecular formula C6H2Cl3I B1295845 1,3,5-Trichloro-2-iodobenzene CAS No. 6324-50-1

1,3,5-Trichloro-2-iodobenzene

Cat. No.: B1295845
CAS No.: 6324-50-1
M. Wt: 307.3 g/mol
InChI Key: XXFFSBRDPQFIPO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 1,3,5-Trichloro-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as and are commonly used.

    Oxidation Reactions: Strong oxidizing agents like can be used.

    Reduction Reactions: Reducing agents such as are employed.

Major Products Formed:

    Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of compounds with additional oxygen-containing functional groups.

    Reduction Products: Reduction typically results in the removal of halogen atoms, forming simpler aromatic compounds.

Scientific Research Applications

1,3,5-Trichloro-2-iodobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,5-Trichloro-2-iodobenzene involves its ability to participate in various chemical reactions due to the presence of iodine and chlorine atoms. These halogen atoms can interact with different molecular targets, leading to the formation of new compounds with unique properties . The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

  • 2,4,6-Trichloroiodobenzene
  • 1,2,4-Trichlorobenzene
  • 1,3,5-Trichlorobenzene

Comparison: 1,3,5-Trichloro-2-iodobenzene is unique due to the presence of both iodine and chlorine atoms in its structure. This combination imparts distinct electronic properties, making it more versatile in various chemical reactions compared to its analogs . For example, 2,4,6-Trichloroiodobenzene has a similar structure but differs in the position of the iodine atom, affecting its reactivity and applications .

Properties

IUPAC Name

1,3,5-trichloro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFFSBRDPQFIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979279
Record name 1,3,5-Trichloro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6324-50-1
Record name 1,3,5-Trichloro-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6324-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6324-50-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29082
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Trichloro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of paratoluene sulfonic acid monohydrate (14.5 g; 76.4 mmol) in acetonitrile (100 ml) was added the 2,4,6-trichloroaniline (5.0 g; 25.5 mmol). The resulting white suspension was cooled to 10-15° C. and to this was added, gradually a solution of sodium nitrite (3.5 g; 51.0 mmol) and potassium iodide (10.6 g; 63.6 mmol) in water (15 ml), the suspension became dark brown, thick and gas release was observed. The thick mixture was stirred for 10 min at 10° C. and then temperature was allowed to increase to 20° C. The solution obtained was stirred for 1 h. The solution was poured in water, 1M sodium hydrogen carbonate solution was added (pH adjusted to 9-10) and 2M solution of sodium thiosulfate was added. The mixture was extracted three times with dichloromethane. Organics were combined, dried over sodium sulfate and the solvent was removed in vacuo to provide a resin which was subject to flash column chromatography (eluant: c-hexane). 6.3 g (80% of theory) of 1,3,5-trichloro-2-iodo-benzene was obtained as a white solid.
Name
Quantity
15 mL
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
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14.5 g
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5 g
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100 mL
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3.5 g
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10.6 g
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solution
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sodium thiosulfate
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reactant
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[Compound]
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c-hexane
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reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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